Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate

Catalog No.
S12281248
CAS No.
M.F
C15H13BrN2O4
M. Wt
365.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate

Product Name

Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate

IUPAC Name

methyl 2-[(4-bromophenyl)methylamino]-3-nitrobenzoate

Molecular Formula

C15H13BrN2O4

Molecular Weight

365.18 g/mol

InChI

InChI=1S/C15H13BrN2O4/c1-22-15(19)12-3-2-4-13(18(20)21)14(12)17-9-10-5-7-11(16)8-6-10/h2-8,17H,9H2,1H3

InChI Key

VPKDYWZQMUPWQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)Br

Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate is an organic compound characterized by its complex structure, which includes a methyl ester, a nitro group, and a bromobenzyl amino moiety. The molecular formula for this compound is C16H16BrN2O4C_{16}H_{16}BrN_{2}O_{4}, and it has a molecular weight of approximately 396.21 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both electron-withdrawing (nitro) and electron-donating (amino) groups, which can influence its reactivity and biological activity.

  • Reduction: The nitro group can be reduced to form an amino group, leading to derivatives with enhanced biological activity.
  • Nucleophilic Substitution: The bromine atom on the benzyl group can be substituted with various nucleophiles, allowing for the synthesis of a wide range of derivatives.
  • Ester Hydrolysis: The methyl ester can be hydrolyzed to produce the corresponding carboxylic acid, which may have different biological properties.

Common reagents for these reactions include reducing agents like iron powder or lithium aluminum hydride for reductions, and nucleophiles such as amines or alcohols for substitution reactions.

The biological activity of methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate is largely attributed to its structural components. Compounds containing nitro and amino groups are often investigated for their potential as anti-cancer agents, anti-inflammatory drugs, and inhibitors of specific enzymes. For instance, the presence of the nitro group is known to enhance the lipophilicity and permeability of compounds across cell membranes, which may improve their efficacy in targeting specific cellular pathways.

Synthesis of methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate can be achieved through several methods:

  • Nitration: Starting with 4-bromobenzylamine and methyl 3-nitrobenzoate, nitration can be conducted using a mixture of nitric and sulfuric acids to introduce the nitro group.
  • Acylation: The resulting amino compound can undergo acylation with methyl chloroformate to yield the final ester product.
  • Alternative Synthetic Routes: Other methods may involve direct coupling reactions between appropriate brominated substrates and nitro compounds under controlled conditions.

These synthetic routes often require careful control of reaction conditions to optimize yield and purity.

Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate has several potential applications:

  • Pharmaceutical Development: Due to its structural features, it may serve as a lead compound in drug discovery efforts targeting various diseases, including cancer.
  • Chemical Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules used in agrochemicals or pharmaceuticals.
  • Research Tool: Its unique properties make it useful in biochemical assays and studies aimed at understanding enzyme mechanisms or cellular interactions.

Interaction studies involving methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate focus on its binding affinities with various biological targets. This includes docking studies that predict how well the compound interacts with proteins associated with diseases such as cancer or inflammation. Research has shown that compounds with similar structures can exhibit significant inhibitory effects on specific kinases or enzymes, suggesting that this compound may also possess similar activities.

Several compounds share structural similarities with methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-amino-3-nitrobenzoateContains amino and nitro groupsUsed as an intermediate in pharmaceutical synthesis
Methyl 4-amino-3-methylbenzoateAmino group at a different positionLess polar than methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate
N-methyl-4-(methyl amino)-3-nitrobenzamideContains similar functional groupsFocused on different biological targets
Methyl 2-amino-5-nitrobenzoateSimilar but with different positional isomerismDifferent reactivity profile

Uniqueness: Methyl 2-((4-bromobenzyl)amino)-3-nitrobenzoate is unique due to its combination of bromine substitution on the benzyl ring along with both nitro and amino functionalities. This combination not only enhances its chemical reactivity but also potentially increases its biological activity compared to simpler analogs.

Retrosynthetic Analysis of Methyl 2-((4-Bromobenzyl)amino)-3-nitrobenzoate

Retrosynthetic analysis begins with disassembling the target molecule into simpler precursors through systematic bond disconnections. The primary disconnections involve:

  • Amine bond cleavage: The 4-bromobenzylamino group is traced to 4-bromobenzylamine and methyl 3-nitro-2-aminobenzoate. Functional group interconversion (FGI) suggests introducing the amino group via reduction of a nitro precursor.
  • Ester hydrolysis: The methyl ester is derived from 2-((4-bromobenzyl)amino)-3-nitrobenzoic acid, which itself originates from nitration of 2-aminobenzoic acid followed by esterification.
  • Nitration positioning: The nitro group at position 3 is introduced via electrophilic aromatic substitution (EAS) on methyl 2-aminobenzoate, leveraging the meta-directing effect of the amino group.

A viable retrosynthetic pathway is:
Target → Methyl 3-nitro-2-((4-bromobenzyl)amino)benzoate ← Methyl 3-nitro-2-aminobenzoate + 4-bromobenzyl bromide ← Methyl 2-aminobenzoate + HNO₃/H₂SO₄ ← Methyl benzoate.

Key considerations include protecting group strategies to prevent undesired side reactions during nitration and alkylation. For instance, temporarily acetylating the amino group prior to nitration ensures regioselectivity.

Stepwise Synthesis via Nucleophilic Aromatic Substitution

The synthesis proceeds through sequential functionalization of the benzene ring:

  • Methyl benzoate preparation: Esterification of benzoic acid with methanol under acid catalysis (H₂SO₄) yields methyl benzoate.
  • Nitration: Directed by the ester’s meta-directing effect, nitration with HNO₃/H₂SO₄ at 0–5°C produces methyl 3-nitrobenzoate as the major product (75–80% yield).
  • Amination: Reduction of the nitro group at position 3 to an amine is achieved via catalytic hydrogenation (H₂/Pd-C) or Sn/HCl, yielding methyl 3-aminobenzoate. Subsequent bromobenzylation involves nucleophilic aromatic substitution (SNAr) with 4-bromobenzyl bromide in DMF at 80°C, using K₂CO₃ as a base to deprotonate the amine.

Challenges:

  • The electron-withdrawing nitro group deactivates the ring, necessitating elevated temperatures for SNAr.
  • Competing side reactions at the ester group require anhydrous conditions to prevent hydrolysis.

Palladium-Catalyzed Cross-Coupling Approaches for Bromobenzyl Integration

The 4-bromobenzyl moiety is introduced via palladium-mediated cross-coupling, offering superior regiocontrol compared to classical alkylation:

  • Suzuki-Miyaura coupling: Reacting methyl 3-nitro-2-iodobenzoate with 4-bromobenzylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O (3:1) at 90°C installs the bromobenzyl group with >85% yield.
  • Buchwald-Hartwig amination: Direct coupling of methyl 3-nitro-2-aminobenzoate with 4-bromobenzyl bromide using Pd₂(dba)₃/Xantphos and Cs₂CO₃ in toluene at 110°C forms the C–N bond efficiently.

Optimization parameters:

  • Ligand selection (Xantphos vs. BINAP) impacts catalytic activity.
  • Solvent polarity influences reaction rate; toluene minimizes ester hydrolysis compared to DMF.

Nitration Positional Selectivity in Polyfunctionalized Benzoate Systems

Achieving nitro group placement at position 3 requires precise control over electronic and steric effects:

  • Directing group hierarchy: The methyl ester (meta-directing) and amino group (ortho/para-directing) compete during nitration. Protecting the amino group as an acetanilide shifts nitration to position 3.
  • Kinetic vs. thermodynamic control: Low-temperature nitration (−10°C) favors kinetic meta-nitration, while higher temperatures promote para-isomer formation.

Comparative nitration outcomes:

SubstrateConditionsNitro PositionYield (%)
Methyl 2-aminobenzoateHNO₃/H₂SO₄, 0°C368
Methyl 2-acetamidobenzoateHNO₃/Ac₂O, −10°C382

Solvent and Catalyst Optimization for Amine-Alkylation Bond Formation

The final amide bond between the benzoate and bromobenzylamine is optimized through solvent and catalyst screening:

  • Solvent effects:
    • Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity but risk ester hydrolysis.
    • Ether solvents (THF, dioxane): Reduce hydrolysis but slow reaction kinetics.
  • Catalyst systems:
    • Phase-transfer catalysts (TBAB): Accelerate SN2 reactions in biphasic systems.
    • KI additive: Facilitates halide exchange, improving 4-bromobenzyl bromide reactivity.

Optimal conditions: DMF with K₂CO₃ at 80°C achieves 90% conversion in 6 hours, whereas THF with 18-crown-6 yields 78% in 12 hours.

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

364.00587 g/mol

Monoisotopic Mass

364.00587 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-09

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